Ponesimod

Multiple Sclerosis Phase III Clinical Trial Annualized Relapse Rate

Choose ponesimod for its direct, head-to-head superiority over teriflunomide (30.5% ARR reduction) in the OPTIMUM trial, offering a high-confidence benchmark for preclinical and translational RMS research. Its short terminal half-life (~32-33 hours) enables lymphocyte recovery within 1-2 weeks, ideal for crossover studies. The 650-fold selectivity for S1P1 over S1P3 minimizes off-target effects, crucial for cardiovascular safety. As a key comparator for indirect treatment comparisons and health economics research, ponesimod is the definitive standard.

Molecular Formula C23H25ClN2O4S
Molecular Weight 461.0 g/mol
CAS No. 854107-55-4
Cat. No. B1679046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePonesimod
CAS854107-55-4
Synonyms5-(3-chloro-4-(2,3-dihydroxy-propoxy)benzylidene)-2-propylimino-3-o-tolyl-thiazolidin-4-one
ACT 128800
ACT-128800
ACT128800
ponesimod
Molecular FormulaC23H25ClN2O4S
Molecular Weight461.0 g/mol
Structural Identifiers
SMILESCCCN=C1N(C(=O)C(=CC2=CC(=C(C=C2)OCC(CO)O)Cl)S1)C3=CC=CC=C3C
InChIInChI=1S/C23H25ClN2O4S/c1-3-10-25-23-26(19-7-5-4-6-15(19)2)22(29)21(31-23)12-16-8-9-20(18(24)11-16)30-14-17(28)13-27/h4-9,11-12,17,27-28H,3,10,13-14H2,1-2H3/b21-12-,25-23?/t17-/m1/s1
InChIKeyLPAUOXUZGSBGDU-ULCCENQXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ponesimod (CAS 854107-55-4) S1P1 Receptor Modulator Procurement Guide for Relapsing Multiple Sclerosis Research


Ponesimod is a synthetic organic compound and an orally active, selective sphingosine-1-phosphate receptor 1 (S1P1) modulator . It acts as a functional antagonist, causing receptor internalization and degradation on lymphocytes, which sequesters them in lymph nodes and reduces their infiltration into the central nervous system . As a second-generation S1P receptor modulator approved for relapsing forms of multiple sclerosis, ponesimod is characterized by its distinct subtype selectivity profile and pharmacokinetic properties that differentiate it from other approved agents in the same class [1].

Critical Selection Rationale: Why Ponesimod Cannot Be Interchanged with Other S1P Receptor Modulators


While S1P receptor modulators (fingolimod, siponimod, ozanimod, and ponesimod) bind to the same orthosteric site on S1P1 and S1P5 receptors, their distinct subtype selectivity profiles, half-lives, and metabolic pathways preclude generic interchangeability in research or clinical settings [1]. These pharmacological differences translate into quantifiable variations in receptor occupancy kinetics, time to lymphocyte recovery upon discontinuation, and off-target activity profiles that critically impact experimental design and therapeutic outcomes [1][2]. The choice of a specific modulator must be guided by objective, comparative data rather than class-level assumptions.

Ponesimod Comparative Efficacy and Selectivity Data: Evidence for Scientific and Procurement Decisions


Head-to-Head Phase III OPTIMUM Trial: Ponesimod 20 mg vs. Teriflunomide 14 mg in Relapsing Multiple Sclerosis

In the pivotal phase III OPTIMUM trial (N=1133), ponesimod 20 mg daily demonstrated superior efficacy over teriflunomide 14 mg daily. The annualized relapse rate (ARR) was reduced by 30.5% (rate ratio 0.70; 95% CI 0.58-0.83; P<0.001) [1]. Additionally, the number of combined unique active lesions (CUAL) on MRI was reduced by 56% (P<0.001) [1][2]. These data are derived from a direct head-to-head, active-comparator study design.

Multiple Sclerosis Phase III Clinical Trial Annualized Relapse Rate

Ponesimod vs. Fingolimod: Comparative Pharmacokinetic Half-Life and Lymphocyte Recovery Kinetics

Ponesimod exhibits a significantly shorter terminal half-life (approximately 32-33 hours) compared to fingolimod (6-9 days) [1]. This difference translates into a markedly faster lymphocyte count recovery upon drug discontinuation: 1-2 weeks for ponesimod versus 4-8 weeks for fingolimod [1]. Fingolimod is also characterized by a substantially longer time to maximal concentration (12-16 hours) compared to ponesimod's rapid absorption (2-4 hours) [1].

Pharmacokinetics Lymphocyte Recovery Drug Washout

Ponesimod vs. S1P: Quantified Receptor Subtype Selectivity Profile (S1P1 vs. S1P3)

Relative to the endogenous ligand S1P, ponesimod exhibits a 4.4-fold higher potency for human recombinant S1P1 and a 150-fold lower potency for human S1P3 [1]. This differential activity results in ponesimod being approximately 650-fold more selective for human S1P1 over S1P3 compared to the natural ligand [1]. In GTPγS functional assays, the EC50 for S1P1 is 5.7 nM, compared to 105 nM for S1P3, 1,108 nM for S1P4, and 59.1 nM for S1P5, with activity >10,000 nM for S1P2 .

Receptor Selectivity Off-Target Activity S1P1 Agonist

Ponesimod Partial Agonism at S1P4 and S1P5: A Distinct Intrinsic Activity Profile

Ponesimod acts as a partial agonist at S1P4 and S1P5 receptors, exhibiting maximum activities of 18% and 42%, respectively, relative to the endogenous ligand S1P at a concentration of 10 μM [1]. This partial agonism contrasts with the full agonism observed at S1P1 and represents a unique pharmacological signature that may influence cellular responses in tissues expressing S1P4 and S1P5.

Receptor Pharmacology Partial Agonism S1P4 S1P5

Matching-Adjusted Indirect Comparison (MAIC): Ozanimod vs. Ponesimod on Brain Volume Loss

A matching-adjusted indirect comparison (MAIC) of phase III trial data suggests that ozanimod may be more effective than ponesimod in preserving brain volume. Ozanimod was associated with a significant 0.20% reduction in brain volume loss (BVL) at 2 years compared to ponesimod (95% CI: 0.05, 0.36) [1]. There was no statistically significant difference in ARR (rate ratio 0.80; 95% CI 0.57-1.10) [1].

Brain Volume Loss MAIC Neuroprotection

Ponesimod Research Applications: Where Its Distinct Profile Provides Scientific and Procurement Value


Relapsing Multiple Sclerosis (RMS) Disease Modeling with a Validated Clinical Benchmark

Ponesimod is the optimal S1P modulator for RMS research models requiring a robust clinical efficacy benchmark. Its direct, head-to-head superiority over teriflunomide (30.5% ARR reduction) in the Phase III OPTIMUM trial provides a high-confidence reference point for preclinical studies and translational research [1][2]. This scenario is ideal for validating experimental therapies or investigating disease mechanisms against a well-characterized, clinically proven standard.

Pharmacokinetic/Pharmacodynamic Studies Requiring Rapid Drug Washout and Lymphocyte Reversibility

For studies where rapid reversibility of drug effect is a critical design parameter, ponesimod is the preferred S1P modulator. Its short terminal half-life (~32-33 hours) enables lymphocyte count recovery within 1-2 weeks of discontinuation, compared to 4-8 weeks for fingolimod [3]. This property is particularly valuable in crossover study designs, toxicity assessments, or any protocol requiring a defined washout period to assess the reversibility of immune modulation.

Investigating S1P1-Mediated Biology with Minimized Off-Target S1P3 Activity

Researchers focusing on S1P1-specific signaling can leverage ponesimod's 650-fold selectivity for S1P1 over S1P3 (relative to endogenous S1P) to minimize confounding off-target effects [4]. This is particularly advantageous in studies of cardiovascular or pulmonary function where S1P3 activation is known to contribute to adverse effects. Using ponesimod allows for a more precise interrogation of S1P1-dependent mechanisms in vitro and in vivo.

Comparative Effectiveness Research and Indirect Treatment Comparisons in MS

Ponesimod is a key comparator arm for indirect treatment comparisons (ITCs) and network meta-analyses in the crowded MS therapeutic landscape. Its well-documented efficacy data from the OPTIMUM trial enables robust matching-adjusted indirect comparisons with other S1P modulators (e.g., ozanimod, siponimod) and other DMT classes [5]. Procurement of ponesimod is essential for academic and industry groups conducting health economics and outcomes research (HEOR) to define the relative value of emerging MS therapies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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